molecular formula C24H31N3O4S B14985120 1-[(4-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

1-[(4-methylbenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

Cat. No.: B14985120
M. Wt: 457.6 g/mol
InChI Key: ILLCDAPIZRTUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carbamoyl group

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carbamoyl group. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The carbamoyl group can be reduced to form different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfonyl and carbamoyl groups play a crucial role in its activity, influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with piperidine rings, sulfonyl groups, or carbamoyl groups. Some examples are:

  • 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE The uniqueness of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[2-(PROPYLCARBAMOYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H31N3O4S/c1-3-14-25-24(29)21-6-4-5-7-22(21)26-23(28)20-12-15-27(16-13-20)32(30,31)17-19-10-8-18(2)9-11-19/h4-11,20H,3,12-17H2,1-2H3,(H,25,29)(H,26,28)

InChI Key

ILLCDAPIZRTUPM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.